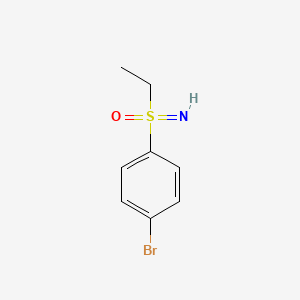

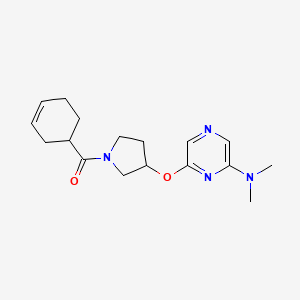

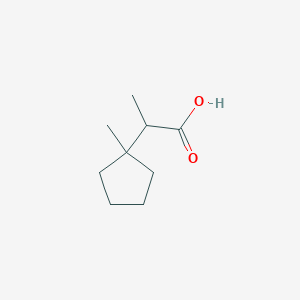

![molecular formula C35H32N4O4 B2358281 N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide CAS No. 477503-94-9](/img/structure/B2358281.png)

N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is a complex organic compound. It is related to the benzoxazole family of compounds . Benzoxazoles are aromatic organic compounds with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves reactions such as Knoevenagel condensation of 4‑hydroxy coumarin with an aldehyde followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .Molecular Structure Analysis

The molecular structure of “N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is complex. It is related to the benzoxazole family of compounds, which are characterized by a benzene-fused oxazole ring structure . The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .Chemical Reactions Analysis

The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .Aplicaciones Científicas De Investigación

Energy-Rich Intermediates in Organic Synthesis

Organic azides (R-N3) play a crucial role as energy-rich and versatile intermediates in organic synthesis. N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide falls into this category. These azides have been of interest since the late 19th century and find applications in diverse areas such as chemistry, biomedicine, and materials science . Specifically, they serve as precursors for:

Click Chemistry and Cross-Linking Agents

Organic azides, including N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide, have become essential components of “click” chemistry. In particular, polyvalent azides serve as valuable cross-linking agents and monomers in materials science . Their ability to form stable triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has revolutionized synthetic strategies.

Potential Drug Candidates: 3,1,5-Benzoxadiazepines

N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide serves as a versatile building block for the synthesis of 3,1,5-benzoxadiazepines. These heterocyclic compounds exhibit potential bioactivities, making them promising candidates for drug development . Researchers explore their pharmacological properties and evaluate their efficacy against specific targets.

Materials Science: Polymers and Coordination Polymers

The compound’s unique structure makes it suitable for constructing coordination polymers. For instance:

- Coordination Polymers with Cobalt and Nickel : N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide can coordinate with metal ions to form extended networks. These polymers may exhibit interesting properties, such as luminescence or magnetic behavior .

Propiedades

IUPAC Name |

N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N4O4/c40-32(36-26-20-16-24(17-21-26)34-38-28-10-6-8-12-30(28)42-34)14-4-2-1-3-5-15-33(41)37-27-22-18-25(19-23-27)35-39-29-11-7-9-13-31(29)43-35/h6-13,16-23H,1-5,14-15H2,(H,36,40)(H,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKPHLPRGCNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCCCCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

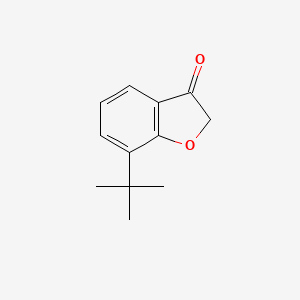

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

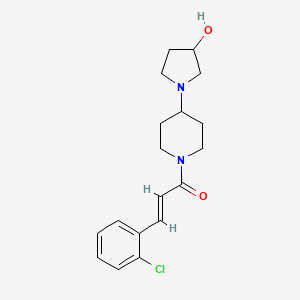

![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)

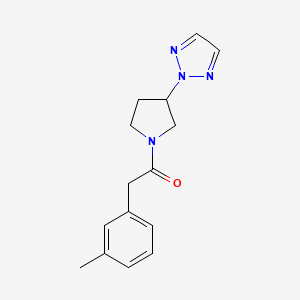

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2358208.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)